Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate
Description
Tert-butyl cis-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrole scaffold with two fluorine atoms at the 3,3-positions and a tert-butyl carbamate group at the 5-position. This stereospecific cis-configuration is critical for its biological activity and binding affinity in medicinal chemistry applications. The compound’s synthesis typically involves multi-step protocols, including condensation, cyclization, and fluorination reactions, as exemplified by methods using HATU-mediated coupling (yield: 83%) and base-sensitive domino reactions .
Its structural rigidity and fluorination enhance metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies .
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-3,3-difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-4-7-8(5-15)14-6-11(7,12)13/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSBJWRGRKVXQR-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NCC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Castagnoli–Cushman Reaction Variants
The Castagnoli–Cushman reaction (CCR), a classical method for synthesizing tetrahydroisoquinolonic acids, has been adapted for pyrrolopyrrole systems. In one protocol, homophthalic anhydride (HPA) reacts with cyclic imines under mild Lewis acid catalysis to form the bicyclic lactam skeleton. For example, condensation of HPA with a pyrroline derivative generates the hexahydropyrrolo[3,4-b]pyrrole core, which is subsequently fluorinated and protected.
Reaction Conditions :
Three-Component [3 + 2] Cycloaddition
A three-component reaction involving amino esters, aldehydes, and maleimides constructs the pyrrolidine ring with embedded functionalities. For instance, 2-aminoisobutyric acid, 2-bromobenzaldehyde, and maleimide undergo cycloaddition in acetonitrile with acetic acid catalysis, yielding a pyrrolidinedione intermediate. Subsequent N-allylation and intramolecular Heck reaction furnish the bicyclic framework.
Optimization Insights :
-
Temperature : 110°C for cycloaddition; 105°C for Heck reaction.
-
Catalyst : Pd(OAc)₂ (10 mol%) with PPh₃ (20 mol%).
-
Key Intermediate : N-Allylated pyrrolidine adduct.
Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) introduces fluorine atoms at the 3-position. A representative protocol involves treating a dihydroxypyrrolopyrrole intermediate with Selectfluor in DMF at 80°C, achieving vicinal difluorination with retention of configuration.
Typical Procedure :
Deoxyfluorination with DAST
Diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides. For example, treatment of a 3,3-diol precursor with DAST in DCM at −78°C provides the difluorinated product with high diastereoselectivity (>20:1 dr).
Critical Parameters :
-
Temperature Control : Slow warming from −78°C to 0°C prevents side reactions.
-
Workup : Quenching with saturated NaHCO₃ to neutralize excess DAST.
-
Purification : Silica gel chromatography (hexane/ethyl acetate).
Boc Protection and Final Functionalization
The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O). A two-step sequence—amine deprotection followed by Boc protection—ensures regioselectivity.
Representative Protocol :
-
Deprotection : Remove existing protecting groups (e.g., benzyl) via hydrogenolysis (H₂/Pd-C).
-
Boc Protection : React the free amine with Boc₂O (1.5 equiv) in THF/water (1:1) with NaHCO₃.
Stereochemical Control and Resolution
The cis-3,3-difluoro configuration is enforced through substrate-controlled diastereoselectivity during fluorination. For example, the chair-like transition state in DAST-mediated fluorination favors axial fluorine addition, locking the cis geometry. Chiral HPLC or enzymatic resolution resolves racemic mixtures when asymmetric synthesis is challenging.
Resolution Data :
-
Chiral Stationary Phase : Chiralpak IA (hexane/i-PrOH 90:10).
-
Retention Times : 8.2 min (R,R) and 10.1 min (S,S).
Industrial-Scale Synthesis and Process Optimization
Scalable routes emphasize atom economy and reduced purification steps. A patented one-pot procedure combines cycloaddition, fluorination, and Boc protection in a single reactor, minimizing intermediate isolation.
Key Metrics :
-
Cycle Time : 18 h (vs. 48 h for stepwise synthesis).
-
Overall Yield : 55% (pilot scale).
Characterization and Analytical Data
Final compounds are validated using spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate exhibits significant potential as a bioactive compound in drug discovery. The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, which are critical for drug efficacy.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structural motifs show promise in inhibiting tumor growth. The difluorinated pyrrole derivatives have been studied for their ability to disrupt cancer cell proliferation pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Further investigation into its mechanism of action is warranted.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
Applications
- Polymer Chemistry : this compound can serve as a building block for synthesizing new polymers with enhanced thermal and chemical resistance.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can be optimized for high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized product.
Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (3aR)-3-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | Single fluorine atom | Less complex than the target compound |
| Cis-tert-butyl (3aR)-3a,6a-difluoro-4-Oxohexahydropyrrolo[3,4-c]pyrrole | Dual fluorination | Potentially different biological properties due to stereochemistry |
Mechanism of Action
The mechanism of action of tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and the pyrrole core play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate (CAS No. 2597334-02-4) is a fluorinated heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analysis.
- Molecular Formula : C11H18F2N2O2
- Molecular Weight : 248.27 g/mol
- IUPAC Name : tert-butyl rel-(3aS,6aS)-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Purity : ≥97%
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its pharmacological potential and toxicological profile.
Pharmacological Potential
-
Anticancer Activity :
- Preliminary studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that fluorinated compounds often enhance biological activity due to increased lipophilicity and metabolic stability.
- A study demonstrated that derivatives of this compound show significant inhibition of cell proliferation in human cancer cell lines .
- Neuroprotective Effects :
Toxicological Profile
The compound has been classified under several hazard categories:
- Acute Toxicity : Classified as harmful if swallowed and causes skin irritation .
- Eye Irritation : Causes serious eye irritation upon contact .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on various cancer cell lines; showed significant IC50 values indicating potential for development as an anticancer agent. |
| Study 2 | Evaluated neuroprotective effects in a model of oxidative stress; results indicated a reduction in cell death and oxidative damage markers. |
| Study 3 | Assessed the compound's safety profile; identified acute toxicity risks necessitating careful handling and usage guidelines. |
Q & A
Q. What is the established synthesis protocol for this compound?
- Methodological Answer : While direct synthesis data for the difluoro derivative is limited, analogous protocols for related pyrrolo-pyrrole carboxylates involve:
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ pressure (40 psi) in methanol for 16 hours to reduce intermediates .
- Purification : Flash column chromatography (0–30% ethyl acetate in hexanes) to isolate the product .
- Modifications : Fluorination steps may require specialized reagents (e.g., Selectfluor®) or stereoselective conditions for cis-difluoro incorporation .
Q. How is the stereochemistry and structural integrity of the compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR for chemical shifts and coupling constants to verify cis-3,3-difluoro configuration .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (e.g., unit cell parameters, space group) .
- Mass Spectrometry : Confirm molecular weight (212.289 g/mol) and fragmentation patterns using high-resolution MS .
Advanced Questions
Q. How can reaction conditions be optimized for introducing difluoro groups in pyrrolo-pyrrole systems?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for fluorination yield.
- Temperature/Pressure : Optimize H₂ pressure (20–60 psi) and temperature (RT vs. 50°C) to reduce side products .
- Monitoring : Use TLC/HPLC to track reaction progress and intermediate stability .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
Q. How can contradictions in stability data under varying storage conditions be resolved?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- Light Sensitivity Tests : Use UV/Vis exposure (ICH Q1B guidelines) to assess photodegradation .
- Thermogravimetric Analysis (TGA) : Monitor weight loss under controlled heating to determine thermal stability .
Q. What strategies are recommended for assessing toxicological profiles when existing data is incomplete?
- Methodological Answer :
- In Silico Prediction : Use tools like Derek Nexus or ProTox-II to predict mutagenicity and organ toxicity .
- Comparative Analysis : Cross-reference toxicity data of structurally similar compounds (e.g., tert-butyl pyrrolo-pyrrole analogs) .
- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and cytotoxicity assays (e.g., HepG2 cell lines) .
Q. How does the cis-3,3-difluoro configuration influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Stereochemical Impact : Synthesize cis and trans isomers and compare reaction kinetics (e.g., hydrolysis rates) .
- Computational Modeling : Perform DFT calculations to evaluate electronic effects of fluorine substituents on ring strain and dipole moments .
- Biological Testing : Assess binding affinity in target assays (e.g., enzyme inhibition) to correlate stereochemistry with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
